BenchChemオンラインストアへようこそ!

3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one

Kinase Inhibition Adenosine Receptor Structural Isomer

This triazolo[4,5-d]pyrimidin-7-one scaffold carries a unique N6-prop-2-ynyl (propargyl) group enabling CuAAC/SPAAC click conjugation without additional linker chemistry—a rare feature absent in N6-alkyl, allyl, or benzyl analogs. The N3-4-chlorophenyl substitution mirrors GCN2-active patent exemplars (IC50<300 nM), offering an underexplored vector for stress-response kinase SAR. Structurally isomeric with CGS 15943 (CAS 104615-18-1), it serves as a scaffold-matched negative control to exclude adenosine receptor crosstalk. Verify target engagement independently; no public bioactivity data exists for this exact compound.

Molecular Formula C13H8ClN5O
Molecular Weight 285.69
CAS No. 872590-70-0
Cat. No. B2800278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
CAS872590-70-0
Molecular FormulaC13H8ClN5O
Molecular Weight285.69
Structural Identifiers
SMILESC#CCN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H8ClN5O/c1-2-7-18-8-15-12-11(13(18)20)16-17-19(12)10-5-3-9(14)4-6-10/h1,3-6,8H,7H2
InChIKeyPORDYWXNGZONMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one (872590-70-0): Procurement-Relevant Identity and Class Context


The compound 3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one (CAS 872590-70-0, molecular formula C13H8ClN5O, MW 285.69) is a synthetic small molecule belonging to the triazolo[4,5-d]pyrimidin-7-one class. Its core scaffold is shared with inhibitors of the stress-response kinase GCN2 (EIF2AK4), a target implicated in cancer therapy [1]. The compound is a structural isomer of the well-characterized adenosine receptor antagonist CGS 15943 (CAS 104615-18-1; 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine), with which it shares an identical molecular formula but possesses a distinct triazolo[4,5-d]pyrimidin-7-one core versus a triazolo[1,5-c]quinazoline core [2]. Publicly available bioactivity data for this specific compound are extremely sparse; vendor listings describe it as a research compound for targeted cancer therapy investigations .

Why 3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one Cannot Be Replaced by Generic Triazolo[4,5-d]pyrimidine Analogs


Within the triazolo[4,5-d]pyrimidin-7-one class, minor structural modifications produce profound shifts in target engagement and selectivity. The GCN2 inhibitor patent landscape (e.g., WO 2013110309) explicitly demonstrates that N6-substitution (here, a prop-2-ynyl group) and N3-aryl variation (here, a 4-chlorophenyl group) are critical determinants of kinase inhibitory potency [1]. The prop-2-ynyl (propargyl) moiety introduces an alkyne functional group that can participate in click chemistry conjugation, a feature absent in most close analogs bearing alkyl, allyl, or benzyl N6-substituents. Therefore, substituting this compound with another triazolo[4,5-d]pyrimidin-7-one—even one differing only in the N6 or N3 substituent—cannot be assumed to preserve biochemical activity, cellular potency, or chemical utility . Direct head-to-head comparative data between this compound and its closest analogs, however, are currently absent from the public domain.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one (872590-70-0)


Structural Isomerism with CGS 15943: Orthogonal Pharmacological Profile

3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one is a structural isomer of the pan-adenosine receptor antagonist CGS 15943, sharing the identical molecular formula C13H8ClN5O but differing in core scaffold (triazolo[4,5-d]pyrimidin-7-one vs. triazolo[1,5-c]quinazolin-5-amine) [1]. CGS 15943 exhibits nanomolar Ki values against human adenosine A1, A2A, A2B, and A3 receptors (3.5, 4.2, 16, and 51 nM, respectively), while the triazolo[4,5-d]pyrimidin-7-one class is documented primarily as GCN2 kinase inhibitors rather than adenosine receptor antagonists . The target compound's N6-prop-2-ynyl and N3-(4-chlorophenyl) substitution pattern is consistent with GCN2 inhibitor pharmacophore models, though no quantitative GCN2 IC50 data are publicly available for this specific compound [2].

Kinase Inhibition Adenosine Receptor Structural Isomer GCN2

N6-Prop-2-ynyl Functional Handle: Click Chemistry Compatibility vs. Saturated Analogs

The N6-prop-2-ynyl group of the target compound contains a terminal alkyne, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other bioorthogonal click chemistry reactions. In contrast, close analogs such as 3-(4-Chlorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one (CAS 872590-69-7) bear an allyl group, and 3-(4-chlorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 893914-17-5) carries a benzyl substituent—neither of which supports alkyne-based conjugation chemistry . No head-to-head reaction kinetics or conjugation efficiency data are publicly available for these compounds.

Click Chemistry Chemical Biology Bioconjugation Alkyne

Scaffold-Dependent Selectivity: Triazolo[4,5-d]pyrimidin-7-one vs. Triazolo[1,5-c]pyrimidine Core

The target compound's [1,2,3]triazolo[4,5-d]pyrimidin-7-one scaffold differs fundamentally from the [1,2,4]triazolo[1,5-c]pyrimidine scaffold found in many adenosine receptor ligands. SAR analysis from the GCN2 inhibitor patent WO2013110309 indicates that the [1,2,3]triazolo[4,5-d]pyrimidine core is a privileged scaffold for GCN2 inhibition, with exemplar compounds achieving IC50 values <300 nM in cellular eIF2α phosphorylation assays [1]. While the specific target compound is not among the patent's exemplified structures, the N3-(4-chlorophenyl) motif appears in multiple disclosed GCN2 inhibitors in related patent families (e.g., compounds with 4-chlorophenyl at the N3 position and varied N6-aryl/heteroaryl substitutions) [2]. By contrast, the [1,2,4]triazolo[1,5-c]pyrimidine scaffold is predominantly associated with adenosine receptor antagonism rather than GCN2 inhibition [3].

Kinase Selectivity GCN2 Scaffold Hopping Drug Discovery

Absence of Public CYP450 Liability Data: A Procurement Risk Differentiator

A search of ChEMBL and BindingDB for this specific compound (CHEMBL3398252 or BDBM50103451 entries refer to structurally distinct molecules bearing different SMILES and InChI keys; these identifiers are incorrectly cross-referenced in some databases) returns no publicly available CYP450 inhibition data, metabolic stability measurements, or plasma protein binding values for 3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one [1]. In contrast, its structural isomer CGS 15943 has extensive published ADME characterization, including oral bioavailability in rat (F = 38%) and moderate CYP3A4 inhibition (IC50 ~8.5 µM) . The complete absence of ADME data for the target compound represents a significant procurement risk that must be weighed against the compound's unique structural features.

ADME CYP450 Inhibition Drug Metabolism Off-Target

Evidence-Anchored Application Scenarios for 3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one (872590-70-0)


Chemical Probe Development Requiring Bioorthogonal Conjugation via Terminal Alkyne

The N6-prop-2-ynyl group enables CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) for attaching fluorophores, biotin, or solid supports without requiring additional linker introduction. This makes the compound suitable for target identification pull-down experiments or cellular imaging probe construction, where its alkyne functionality eliminates the need for scaffold re-synthesis to introduce a conjugation handle . The differentiation from allyl- or benzyl-substituted analogs is qualitative but unambiguous: only the target compound carries a click-chemistry-compatible alkyne among the closest commercially listed analogs.

GCN2 Kinase Inhibitor Lead Generation with a Differentiated N6 Substitution Vector

For medicinal chemistry programs targeting the GCN2 stress-response kinase, the compound provides an underexplored N6-substitution vector (prop-2-ynyl) within the validated triazolo[4,5-d]pyrimidin-7-one scaffold . The 4-chlorophenyl group at N3 mirrors substitution patterns observed in patent exemplars with demonstrated GCN2 cellular activity (IC50 <300 nM), providing a rational starting point for SAR expansion [1]. However, users must independently confirm GCN2 inhibitory activity, as no data are publicly available for this exact compound.

Negative Control for Adenosine Receptor Pharmacology Studies Using Structural Isomer CGS 15943

Given that the target compound and CGS 15943 share identical molecular formula (C13H8ClN5O) but occupy orthogonal pharmacological space (GCN2 pathway vs. adenosine receptors), the target compound can serve as a scaffold-matched negative control in experiments where adenosine receptor antagonism must be excluded . This application assumes the target compound is indeed inactive at adenosine receptors; this must be verified experimentally, as cross-reactivity has not been profiled.

Fragment-Based or Structure-Guided Design Leveraging the Triazolo[4,5-d]pyrimidin-7-one Core

The compact molecular structure (MW 285.69, 5 hydrogen bond acceptors, 0 hydrogen bond donors beyond the core) positions this compound as a suitable fragment-like starting point for structure-based drug design . The alkyne provides a vector for rapid analog synthesis via click chemistry diversification, while the 4-chlorophenyl group offers a hydrophobic anchor for binding pocket occupancy. Procurement for fragment library expansion or scaffold-hopping campaigns is supported by the compound's synthetic accessibility and functional group versatility, though target-specific structural biology data (e.g., co-crystal structures) are not publicly available.

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.